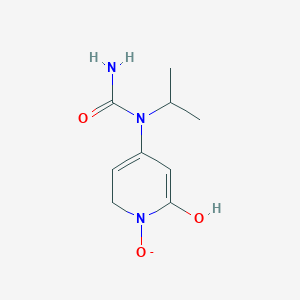
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is a synthetic organic compound Its structure includes a pyridine ring substituted with a hydroxy group and an oxido group, along with a propan-2-ylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution reactions: The hydroxy and oxido groups can be introduced through substitution reactions using appropriate reagents.
Urea formation: The propan-2-ylurea moiety can be formed by reacting isocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxido group can be reduced to form a hydroxylamine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the oxido group may produce a hydroxylamine.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
類似化合物との比較
Similar Compounds
1-(6-hydroxy-2H-pyridin-4-yl)-1-propan-2-ylurea: Lacks the oxido group, which may affect its reactivity and biological activity.
1-(6-methoxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties.
Uniqueness
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is unique due to the presence of both hydroxy and oxido groups on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H14N3O3- |
|---|---|
分子量 |
212.23 g/mol |
IUPAC名 |
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C9H14N3O3/c1-6(2)12(9(10)14)7-3-4-11(15)8(13)5-7/h3,5-6,13H,4H2,1-2H3,(H2,10,14)/q-1 |
InChIキー |
PSDGIPGNTFPFFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CCN(C(=C1)O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


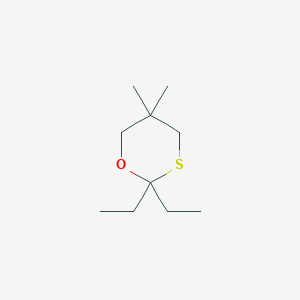
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
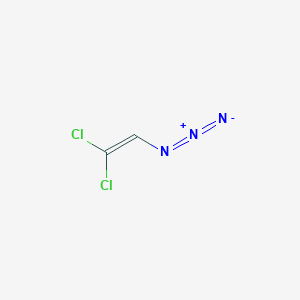
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
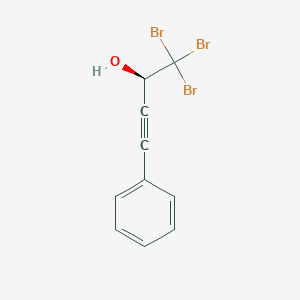
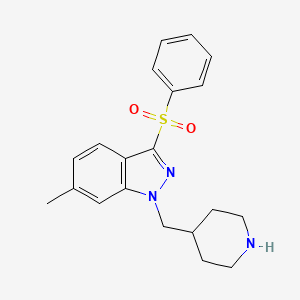
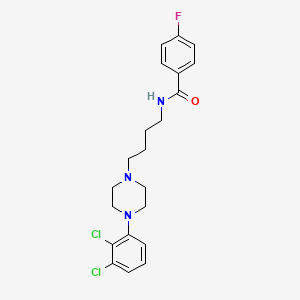
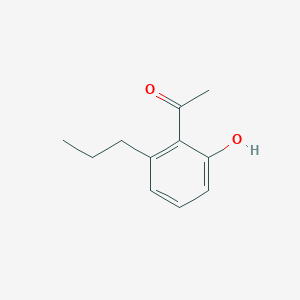
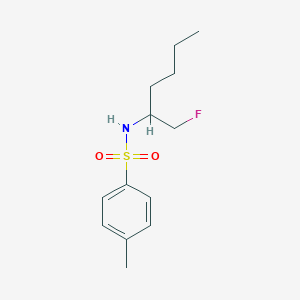
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline](/img/structure/B12526763.png)
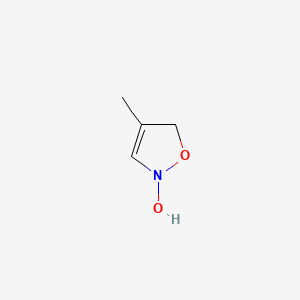
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
